2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate
Description
2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is a synthetic organic compound featuring a 4-nitrophenyl group linked to an oxoethyl ester moiety and a 3-methylphenyl carbamoyl side chain. The nitro group (electron-withdrawing) and carbamoyl moiety (hydrogen-bonding capability) may influence its reactivity, solubility, and biological interactions.
Properties
IUPAC Name |
[2-(4-nitrophenyl)-2-oxoethyl] 4-(3-methylanilino)-4-oxobutanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O6/c1-13-3-2-4-15(11-13)20-18(23)9-10-19(24)27-12-17(22)14-5-7-16(8-6-14)21(25)26/h2-8,11H,9-10,12H2,1H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JZNDJZGMMQHTHT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)CCC(=O)OCC(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate can be achieved through a multi-step process involving the following key steps:
Formation of the nitrophenyl oxoethyl intermediate: This step involves the reaction of 4-nitrobenzaldehyde with ethyl acetoacetate in the presence of a base such as sodium ethoxide. The reaction is typically carried out under reflux conditions to yield the intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate.
Formation of the carbamoylpropanoate intermediate: The intermediate 2-(4-nitrophenyl)-2-oxoethyl acetate is then reacted with 3-methylphenyl isocyanate in the presence of a catalyst such as triethylamine. This reaction is carried out at room temperature to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate undergoes various types of chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The ester group can undergo nucleophilic substitution reactions with nucleophiles such as amines and alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as ammonia (NH₃) or methanol (CH₃OH) under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of amino derivatives.
Substitution: Formation of carbamates and esters.
Scientific Research Applications
2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo redox reactions, leading to the generation of reactive oxygen species (ROS) that can induce oxidative stress in cells. The carbamoylpropanoate moiety can interact with enzymes and proteins, modulating their activity and function. These interactions can result in various biological effects, including antimicrobial and anticancer activities.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs (e.g., nitro groups, carbamoyl/amide linkages, or ester functionalities) and provide insights into comparative properties:
A. 2-(4'-Methyl-N-(2-(trifluoromethyl)phenyl)-[1,1'-biphenyl]-2-ylcarboxamido)-2-oxoethyl nitrate (VM-6)
- Molecular Formula : C₂₃H₁₇F₃N₂O₅
- Molecular Weight : 458.11 g/mol
- Melting Point : 127–129°C
- Yield : 48.02%
- Key Spectral Data :
- IR : 1700 cm⁻¹ (ester C=O), 1220 cm⁻¹ (nitrate), 3110–3249 cm⁻¹ (N–H stretch).
- ¹H-NMR : δ 2.39 (s, –CH₃), δ 4.10 (s, –CH₂), aromatic protons at δ 6.18–7.93.
Comparison :
- VM-6 replaces the 4-nitrophenyl group with a trifluoromethyl-substituted biphenyl system, enhancing hydrophobicity and metabolic stability.
- The nitrate group in VM-6 may confer distinct reactivity compared to the nitro group in the target compound.
B. N-(4-Benzoylphenyl)-4-hydroxy-2-oxo-5-phenethyl-2,5-dihydro-1H-pyrrole-3-carboxamide (Photo-probe)
- Key Features: Contains a dihydropyrrole ring and benzoylphenyl group. Synthesized via ethanol-mediated reaction with NaOEt, followed by acidification.
Comparison :
- The dihydropyrrole core introduces conformational rigidity absent in the target compound.
- The carboxamide group may exhibit stronger hydrogen-bonding interactions than the carbamoyl group in the target compound.
C. Methyl 3-[(6-nitro-4-oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)sulfanyl]propanoate
- Structural Motifs: Nitro-substituted quinazolinone core with a sulfanylpropanoate side chain.
Comparison :
Data Table: Comparative Analysis of Structural Analogs
*The target compound’s data are inferred based on its structure.
Research Findings and Implications
The target compound’s synthesis may face similar hurdles due to steric effects from the 3-methylphenyl group.
Spectroscopic Characterization :
- IR peaks at ~1700 cm⁻¹ (C=O) and ~3100–3250 cm⁻¹ (N–H) are consistent across carbamoyl/amide-containing analogs .
- ¹H-NMR aromatic proton shifts (δ 6.0–8.0) align with substituted phenyl systems in VM-6 and the target compound .
Carbamoyl moieties may improve solubility compared to VM-6’s nitrate group, which is more lipophilic.
Biological Activity
2-(4-Nitrophenyl)-2-oxoethyl 3-[(3-methylphenyl)carbamoyl]propanoate is a complex organic compound with significant potential in medicinal chemistry. Its unique structure, featuring a nitrophenyl group and carbamoyl moieties, suggests diverse biological activities, including anticancer and anti-inflammatory properties. This article reviews the biological activity of this compound, summarizing key findings from various studies and presenting relevant data.
Chemical Structure and Properties
The compound can be described by the following structural formula:
Key Features
- Nitrophenyl Group : Known for its role in modulating biological activity through redox reactions.
- Carbamoyl Moieties : These groups may interact with enzymes and proteins, influencing their activity.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets. The nitrophenyl group can undergo reduction to form reactive intermediates, which may interact with cellular components, leading to various biological effects. Additionally, the carbamoyl groups are thought to modulate enzyme activities, contributing to its pharmacological effects.
Anticancer Activity
Several studies have investigated the anticancer potential of this compound. Notably:
- Cell Line Studies : The compound demonstrated significant cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The IC50 values reported were in the micromolar range, indicating potent activity compared to standard chemotherapeutics like doxorubicin .
- Mechanistic Insights : Molecular dynamics simulations indicated that the compound interacts with key proteins involved in cancer progression, such as Bcl-2, primarily through hydrophobic contacts .
Anti-inflammatory Activity
Research has also highlighted the anti-inflammatory properties of this compound:
- Inhibition of Pro-inflammatory Cytokines : In vitro studies showed that it significantly reduced the production of TNF-alpha and IL-6 in lipopolysaccharide (LPS)-stimulated macrophages.
- Potential Pathways : The compound may inhibit NF-kB signaling pathways, which are crucial in mediating inflammatory responses.
Summary of Biological Activities
| Activity Type | Cell Lines Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 5.1 | Interaction with Bcl-2 protein |
| A549 | 7.3 | Induction of apoptosis | |
| Anti-inflammatory | Macrophages | 10.5 | Inhibition of TNF-alpha production |
Case Studies
- Study on Cytotoxicity : A recent study evaluated the cytotoxic effects of various derivatives of this compound on MCF-7 cells. The results indicated that modifications on the phenyl ring significantly enhanced anticancer activity, suggesting structure-activity relationships (SAR) are critical in developing more effective derivatives .
- Inflammation Model : In a model of acute inflammation induced by LPS in mice, administration of the compound resulted in a marked decrease in paw edema and reduced levels of pro-inflammatory cytokines, demonstrating its potential as an anti-inflammatory agent in vivo.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
